2-Propenoic acid, polymer with chloroethene

Catalog No.
S615275
CAS No.
25702-80-1
M.F
C5H7ClO2
M. Wt
134.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propenoic acid, polymer with chloroethene

CAS Number

25702-80-1

Product Name

2-Propenoic acid, polymer with chloroethene

IUPAC Name

chloroethene;prop-2-enoic acid

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

InChI

InChI=1S/C3H4O2.C2H3Cl/c1-2-3(4)5;1-2-3/h2H,1H2,(H,4,5);2H,1H2

InChI Key

SQNNHEYXAJPPKH-UHFFFAOYSA-N

SMILES

C=CC(=O)O.C=CCl

Synonyms

polyvinyl chloride acrylic copolymer, polyvinyl chloride-acrylic copolymer

Canonical SMILES

C=CC(=O)O.C=CCl

2-Propenoic acid, polymer with chloroethene, more commonly known as Chlorinated Polyvinyl Chloride (CPVC), is a synthetic polymer obtained by the polymerization of vinyl chloride (chloroethene) with a small amount of vinyl acetate (2-propenoic acid, ethenyl ester) []. CPVC was first developed in the 1930s as a material with improved chemical resistance compared to PVC []. It is widely used in scientific research due to its unique properties that make it suitable for applications requiring high temperature and pressure resistance.


Molecular Structure Analysis

CPVC is a copolymer, meaning its chain is formed by repeating units of two different monomers: vinyl chloride (CH2=CHCl) and vinyl acetate (CH3COOCH=CH2). The proportion of vinyl chloride to vinyl acetate units can vary depending on the desired properties of the final material, but typically ranges from 90:10 to 85:15 [].

The key feature of CPVC's structure is the presence of chlorine atoms (Cl) attached to the carbon backbone. These chlorine atoms contribute to the increased thermal stability and chemical resistance compared to PVC, where hydrogen atoms (H) are present instead []. The presence of vinyl acetate units introduces polarity to the molecule, which can influence its interaction with other materials [].


Chemical Reactions Analysis

Synthesis

CPVC is typically synthesized by free radical polymerization. Vinyl chloride monomer undergoes radical initiation, propagation, and termination steps to form long polymer chains. A small amount of vinyl acetate is then incorporated into the chain during the propagation step [].

Decomposition

At high temperatures (above 260°C), CPVC can undergo dehydrochlorination, where hydrogen chloride (HCl) gas is released and a conjugated double bond system forms in the polymer chain []. This decomposition can lead to a loss of mechanical properties and potential health hazards.

Other Relevant Reactions

CPVC can undergo various chemical reactions depending on the specific application. For example, it can be chlorinated further to enhance its fire resistance []. It can also be blended with other polymers to achieve specific properties.


Physical And Chemical Properties Analysis

  • Melting Point: 215-260°C (depending on vinyl acetate content) []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Insoluble in most common solvents, but can be attacked by strong acids and bases []
  • Stability: High thermal stability compared to PVC, good chemical resistance to many chemicals []

Mechanism of Action (Not Applicable)

CPVC is not a biologically active material and does not have a specific mechanism of action in scientific research.

  • Thermal Decomposition: As mentioned earlier, CPVC can decompose at high temperatures, releasing HCl gas. Inhalation of HCl can cause irritation of the respiratory system [].
  • Fire Safety: While CPVC exhibits improved fire resistance compared to PVC, it is still combustible and can release toxic fumes during burning [].
  • Leaching: Under certain conditions, small amounts of residual vinyl chloride monomer can leach from CPVC into water. The International Agency for Research on Cancer (IARC) classifies vinyl chloride as a probable human carcinogen.

Material Properties and Potential Applications

2-Propenoic acid, polymer with chloroethene, also known as Chlorinated Polyvinyl Chloride (CPVC), is a type of thermoplastic polymer derived from the polymerization of vinyl chloride (chloroethene) with varying amounts of vinyl acetate (2-propenoic acid). The presence of vinyl acetate enhances the thermal and chemical resistance of the resulting polymer compared to regular PVC [].

Scientific research explores CPVC's potential applications due to its unique properties. These properties include:

  • Improved thermal stability: CPVC can withstand higher temperatures than PVC before degradation, making it suitable for hot water piping systems [].
  • Enhanced chemical resistance: CPVC exhibits better resistance to certain chemicals compared to PVC, potentially useful in industrial piping applications [].
  • Fire resistance: Studies have investigated the flammability properties of CPVC, aiming to improve its fire resistance for specific applications [].

Research on Performance and Modifications

Research efforts are directed towards understanding and improving the performance characteristics of CPVC for various scientific applications. Here are some examples:

  • Mechanical properties: Studies explore the effect of different vinyl acetate content and processing conditions on the mechanical strength, creep resistance, and impact resistance of CPVC [].
  • Composite materials: Researchers investigate the use of CPVC as a matrix material in composite materials, aiming to create structures with improved properties for specific applications [].
  • Flame retardancy: Scientific research explores incorporating flame retardant additives into CPVC to enhance its fire safety performance [].

Environmental Considerations

Scientific research also addresses the environmental aspects of CPVC production and use. Some areas of investigation include:

  • Life cycle assessment: Studies assess the environmental impact of CPVC throughout its life cycle, from production to disposal [].
  • Recycling and reuse: Research explores potential methods for recycling or reusing CPVC waste to minimize its environmental footprint [].

Other CAS

25702-80-1

General Manufacturing Information

2-Propenoic acid, polymer with chloroethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

Explore Compound Types